
Quercetin-3'-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quercetin-3’-glucoside, also known as isoquercitrin, is a naturally occurring flavonoid glycoside. It is the 3’-O-glucoside derivative of quercetin, a well-known flavonol. This compound is found in various plant species, including fruits, vegetables, and grains. Quercetin-3’-glucoside is known for its potent antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quercetin-3’-glucoside can be synthesized through enzymatic glycosylation of quercetin. One common method involves using the enzyme UGT73G1 derived from onions, coupled with sucrose synthase from Solanum tuberosum. This reaction uses sucrose as a sugar donor and quercetin as a sugar acceptor. The optimal conditions for this reaction are a temperature of 40°C and a pH of 7.2, with a reaction time of 16 hours .
Industrial Production Methods: Industrial production of quercetin-3’-glucoside typically involves extraction from plant sources such as Mangifera indica (mango) and Rheum nobile (Noble rhubarb). The extraction process includes steps like solvent extraction, purification using chromatographic techniques, and crystallization .
Chemical Reactions Analysis
Types of Reactions: Quercetin-3’-glucoside undergoes various chemical reactions, including oxidation, reduction, and glycosylation.
Common Reagents and Conditions:
Oxidation: Quercetin-3’-glucoside can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or other reducing agents.
Glycosylation: Enzymatic glycosylation using glycosyltransferases is a common method to modify quercetin-3’-glucoside.
Major Products Formed:
Oxidation: Oxidation of quercetin-3’-glucoside can lead to the formation of quercetin and other oxidized derivatives.
Reduction: Reduction can yield quercetin-3’-glucoside alcohols.
Glycosylation: Glycosylation can produce various glycoside derivatives with different sugar moieties.
Scientific Research Applications
Quercetin-3’-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.
Mechanism of Action
Quercetin-3’-glucoside is compared with other similar compounds such as:
Quercetin: The aglycone form of quercetin-3’-glucoside, known for its higher antioxidant activity but lower bioavailability.
Quercetin-3-O-rhamnoside (Quercitrin): Similar in structure but differs in the sugar moiety, leading to different bioavailability and antioxidant properties.
Quercetin-3-O-glucuronide: Another glycoside derivative with different pharmacokinetic properties and bioactivities.
Uniqueness: Quercetin-3’-glucoside stands out due to its higher bioavailability compared to quercetin and its potent antioxidant and anti-inflammatory properties. Its glycoside form enhances its solubility and stability, making it more effective in various applications .
Comparison with Similar Compounds
- Quercetin
- Quercetin-3-O-rhamnoside (Quercitrin)
- Quercetin-3-O-glucuronide
- Quercetin-3,4’-O-diglucoside
Quercetin-3’-glucoside is a versatile compound with significant potential in various fields, making it a valuable subject of scientific research and industrial applications.
Properties
Molecular Formula |
C21H20O12 |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
3,5,7-trihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-3-7(1-2-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21-/m1/s1 |
InChI Key |
YLWQTYZKYGNKPI-HMGRVEAOSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


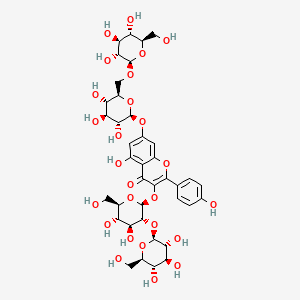
![N-[(2S,3R,4S,5R,6R)-2-[2-(4-fluorophenyl)-3-(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12386703.png)

![methyl N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-difluoro-1-(methylamino)-1,2-dioxoheptan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12386714.png)
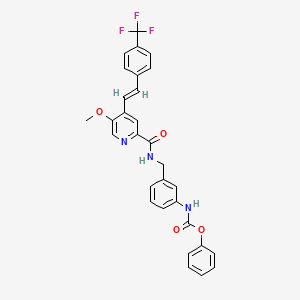
![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12386731.png)
![4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B12386742.png)
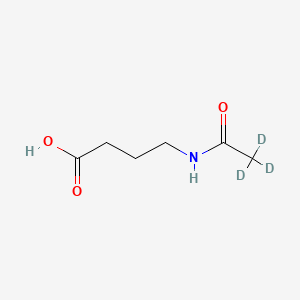

![(E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12386757.png)
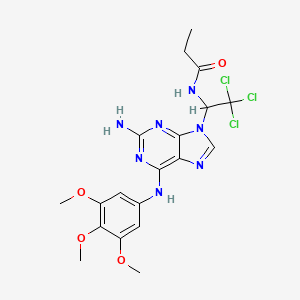

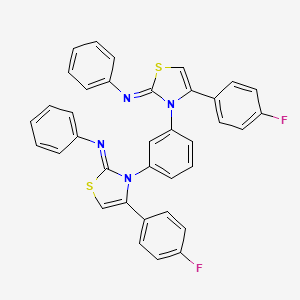
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate](/img/structure/B12386784.png)
